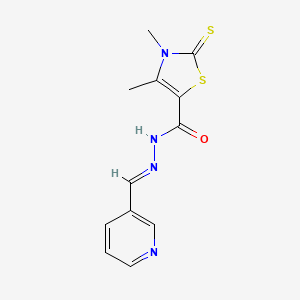

![molecular formula C18H17N5O3S B5506943 N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)

N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a 1,3-benzodioxol-5-yl moiety, which is a common structure in organic chemistry. It’s a benzene ring fused to a dioxole, a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . The compound also contains a 4H-1,2,4-triazol-3-yl group, which is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,3-benzodioxol-5-yl group would contribute to the aromaticity of the compound, while the 4H-1,2,4-triazol-3-yl group would add a degree of polarity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the 1,3-benzodioxol-5-yl and 4H-1,2,4-triazol-3-yl groups could potentially make it reactive towards electrophiles and nucleophiles, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the 1,3-benzodioxol-5-yl group could potentially increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Evaluation of Heterocyclic Derivatives

A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, referred to as BTPT, was synthesized and subjected to computational quantum chemical study, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties estimation, and molecular docking analysis. BTPT demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as a novel anticancer agent. The compound was also compared with doxorubicin, a known cancer medication, revealing notable efficacy against specific cancer cell lines (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).

Development of Antimicrotubule Agents

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The compounds demonstrated inhibition of cancer cell growth, with one compound showing significant activity against MCF-7 human breast tumor cells. In silico analysis suggested a correlation with clinically used antimicrotubule agents like paclitaxel and vincristine. The compounds were found to inhibit tubulin polymerization and induce G(2)/M-phase arrest in HeLa cells, highlighting their potential as cancer therapeutic agents (Stefely et al., 2010).

Antimicrobial Activity of Pyridyl Substituted Derivatives

A comprehensive study on the synthesis of 63 different 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives was conducted. These derivatives were evaluated for their in vitro antimicrobial activity against various human pathogenic microorganisms and their antioxidant activity. Particularly, derivatives with a 3-pyridyl moiety exhibited high antibacterial activity against Gram-positive bacteria, while those with a 4-pyridyl moiety showed remarkable antioxidant activity (Tay et al., 2022).

Synthesis and Antitumor Activity of Quinazolinone Analogues

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Certain derivatives showed significant broad-spectrum antitumor activity, with potency approximately 1.5–3.0-fold higher than the positive control 5-fluorouracil. The study provided insights into the potential therapeutic applications of these quinazolinone analogues in treating various cancer types (Al-Suwaidan et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-11(17(24)20-13-3-4-14-15(9-13)26-10-25-14)27-18-22-21-16(23(18)2)12-5-7-19-8-6-12/h3-9,11H,10H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHBXPRKURQKEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NN=C(N3C)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)

![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)

![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)